molecular formula C16H18N2O B4286992 N-benzyl-N'-(2-ethylphenyl)urea

N-benzyl-N'-(2-ethylphenyl)urea

Cat. No. B4286992
M. Wt: 254.33 g/mol
InChI Key: YGIDGKVBVPDPCE-UHFFFAOYSA-N
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Description

N-benzyl-N'-(2-ethylphenyl)urea, also known as BEU, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. This compound is a urea derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-benzyl-N'-(2-ethylphenyl)urea is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins in cells. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and eventually cell death. In plants and insects, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for nerve function. This inhibition leads to paralysis and eventually death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on organisms. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death. This effect is due to the accumulation of DNA damage and the activation of certain signaling pathways. In plants and insects, this compound has been shown to cause growth inhibition, chlorosis, and eventually death. This effect is due to the inhibition of acetylcholinesterase and the disruption of nerve function.

Advantages and Limitations for Lab Experiments

N-benzyl-N'-(2-ethylphenyl)urea has several advantages and limitations when used in lab experiments. One advantage is its high potency and specificity towards certain enzymes and proteins, which makes it a valuable tool for studying their functions. Another advantage is its low toxicity towards humans and animals, which makes it a safer alternative to other compounds. However, one limitation is its low solubility in water, which makes it difficult to use in certain experiments. Another limitation is its high cost and limited availability, which can make it difficult to obtain for certain research projects.

Future Directions

There are several future directions for the study of N-benzyl-N'-(2-ethylphenyl)urea. One direction is the further exploration of its potential as a cancer drug candidate. This includes studying its efficacy in different types of cancer and its potential side effects. Another direction is the development of new synthesis methods to obtain higher yields and purity of the compound. This includes the use of new catalysts and reaction conditions. Another direction is the exploration of its potential as a herbicide and insecticide. This includes studying its efficacy and safety towards different types of plants and insects. Finally, another direction is the exploration of its potential as a polymer modifier and crosslinking agent. This includes studying its compatibility with different types of polymers and its effect on their properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound has the potential to lead to new discoveries and advancements in medicine, agriculture, and materials science.

Scientific Research Applications

N-benzyl-N'-(2-ethylphenyl)urea has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer properties and has been studied as a potential drug candidate for the treatment of various types of cancer. In agriculture, this compound has been studied as a potential herbicide and insecticide due to its ability to inhibit the growth of plants and insects. In materials science, this compound has been studied for its potential use as a polymer modifier and as a crosslinking agent for epoxy resins.

properties

IUPAC Name

1-benzyl-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-14-10-6-7-11-15(14)18-16(19)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIDGKVBVPDPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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